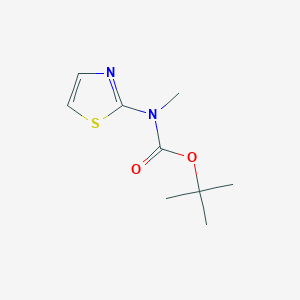

tert-Butyl methyl(thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFAMUXMAJVGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

- The thiazole ring is commonly synthesized by the condensation of thiourea or substituted thioureas with α-haloketones or α-haloesters.

- For example, N-methylthiazol-2-amine can be prepared by reacting 1-methylthiourea with 1-chloropropan-2-one, yielding the methyl-substituted thiazole amine intermediate with good yield (~88%).

Carbamate Group Introduction

- The key step to introduce the tert-butyl carbamate moiety involves reacting the thiazol-2-amine intermediate with di-tert-butyl dicarbonate (Boc2O).

- This reaction typically proceeds under mild conditions, producing this compound as a light yellow liquid with moderate yield (~55%).

- The reaction conditions are optimized to maintain selectivity and avoid side reactions, often conducted at ambient temperature with appropriate bases or catalysts.

Alternative Synthesis via Brominated Intermediates

- In some synthetic routes, brominated thiazole derivatives such as 3-bromo-1,2,4-thiadiazol carbamates are first prepared by bromination using N-bromosuccinimide (NBS) or bromine.

- These brominated intermediates are then reacted with tert-butyl isocyanate to form the carbamate group.

- This method allows further functionalization via substitution reactions at the bromine site if needed.

Reaction Conditions and Reagents

Analytical Data Supporting Synthesis

NMR Spectroscopy confirms the structure of intermediates and final products:

Mass Spectrometry supports molecular weight verification:

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields.

- Temperature control is critical, especially during carbamate formation and bromination steps, to avoid side reactions and decomposition.

- Use of triethylamine or other bases is common to neutralize acidic by-products and drive the carbamate formation to completion.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and iodomethane are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound is utilized as a precursor in the synthesis of heterocyclic compounds. Its thiazole moiety can participate in various reactions, enabling the formation of diverse chemical entities.

- Reagent in Organic Reactions: It acts as a reagent in multiple organic reactions, facilitating the formation of carbon-nitrogen bonds.

2. Biology:

- Biochemical Assays: The compound is employed in biochemical assays to study enzyme mechanisms, particularly those involving methionine aminopeptidase 1 (MetAP1), which plays a crucial role in protein processing and stability.

- Potential Antimicrobial Activity: Research indicates that derivatives with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

3. Medicine:

- Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may lead to the development of novel drug candidates targeting various diseases.

- Investigated for Anticancer Properties: Initial studies have suggested potential cytotoxic effects against cancer cell lines, indicating that it may have applications in cancer therapy.

4. Industry:

- Agrochemicals Production: The compound is used in the formulation of agrochemicals, contributing to the development of pesticides and herbicides.

- Material Science: Its chemical properties allow it to be utilized in creating new materials with specific functional characteristics.

Cytotoxicity Against Cancer Cell Lines

A recent study evaluated several thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated promising antiproliferative effects:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HepG2 | 1.61 ± 0.12 |

| Compound B | Jurkat | 1.98 ± 0.15 |

| tert-Butyl methyl(thiazol-2-yl)carbamate | TBD | TBD |

The study highlighted the potential of this compound as an anticancer agent, warranting further exploration into its efficacy and mechanisms.

Mechanism of Action

The mechanism of action of methylthiazol-2-ylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the thiazole ring significantly influence physicochemical and biological properties:

Key Observations :

- Electron-Donating Groups (e.g., methyl) : Improve solubility in organic solvents and may enhance metabolic stability .

- Electron-Withdrawing Groups (e.g., cyano, sulfonyl): Increase polarity and reactivity, enabling interactions with enzymatic targets like histone deacetylases (HDACs) or lysyl oxidases (LOX/LOXL2) .

Reactivity Insights :

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., sulfonyl, cyano) are typically solids (m.p. 97–176°C), while simpler analogues (e.g., methyl-substituted) are liquids .

- Spectroscopic Characterization :

Biological Activity

Tert-butyl methyl(thiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with tert-butyl carbamate. The process is often facilitated by various coupling agents and can be optimized to enhance yield and purity. For example, a common method involves using sodium hydride in dimethylformamide (DMF) at low temperatures to promote the formation of the desired carbamate .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The compound demonstrated a dose-dependent inhibitory effect on cell proliferation, with IC50 values ranging from 5.16 to 20 μM depending on the cell line .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| HeLa | 15.3 | Inhibition of CDK9 |

| HT-29 | 8.7 | Disruption of microtubule assembly |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating RNA polymerase II transcription. Inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, triggering apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence the biological activity of carbamates. For instance, substituents at specific positions on the thiazole can enhance potency against cancer cells or alter selectivity towards different CDKs .

| Substituent | Position | Effect |

|---|---|---|

| Methyl | C2 | Increased potency against CDK9 |

| Cyclopropyl | C4 | Enhanced selectivity |

Case Studies

- Inhibition of Drug Resistance : A study highlighted that this compound could reverse drug resistance in SW620/Ad300 cell lines, enhancing the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin at concentrations as low as 10 μM .

- Antimicrobial Activity : Another investigation revealed its potential as an antimicrobial agent, particularly against Pseudomonas aeruginosa. The compound reduced swarming behavior and pyocyanin production, indicating its ability to disrupt virulence factors associated with this pathogen .

Q & A

Basic Research Questions

Q. How can the synthetic yield of tert-butyl methyl(thiazol-2-yl)carbamate derivatives be optimized under varying reaction conditions?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents. For example, reports yields ranging from 31% to 58% for analogs with substituted aryl groups, suggesting that electron-withdrawing substituents (e.g., trifluoromethyl) may reduce yields due to steric or electronic effects . Pre-activation of the thiazole ring or use of coupling agents (e.g., EDCI/HOBt) can improve carbamate formation efficiency. Purification via column chromatography with gradients like DCM/MeOH (19:1) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Use H and C NMR to confirm regiochemistry and stereochemistry, particularly for hydroxy-substituted analogs (e.g., chemical shifts for carbamate protons typically appear at δ 1.38 ppm for tert-butyl groups) . High-resolution mass spectrometry (HR-ESI) validates molecular weights (e.g., 250.34 g/mol for a benzylamino analog) . IR spectroscopy identifies key functional groups, such as carbonyl stretches (~1680–1700 cm) for carbamates .

Q. What purification methods are recommended for tert-butyl carbamate intermediates to achieve >95% purity?

- Methodological Answer : Employ silica gel chromatography with optimized solvent systems (e.g., DCM/MeOH for polar derivatives) . Recrystallization from ethanol or hexane/ethyl acetate mixtures can enhance crystallinity. highlights that tert-butyl carbamates with aminoethylthiazole groups require inert atmosphere handling to prevent decomposition .

Advanced Research Questions

Q. What strategies are employed to achieve diastereoselectivity in the synthesis of tert-butyl carbamate derivatives with thiazole rings?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can induce stereocontrol. demonstrates enantioselective iodolactamization to generate intermediates with >99% ee for CCR2 antagonists . For thiazole-containing analogs, dynamic kinetic resolution under basic conditions may enhance selectivity .

Q. How can researchers resolve contradictory data regarding hydrogen bonding interactions in crystalline tert-butyl carbamate derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction to unambiguously assign hydrogen bonding patterns. reveals C=OH–N interactions (2.8–3.0 Å) in benzothiazole derivatives, which stabilize crystal packing . Computational modeling (DFT or MD simulations) can reconcile discrepancies between experimental and predicted bond lengths .

Q. What mechanistic insights explain the differential antifungal activity of this compound analogs against fungal pathogens?

- Methodological Answer : Structure-activity relationship (SAR) studies in show that electron-deficient aryl groups (e.g., 3-CF) enhance antifungal potency by improving membrane permeability . Competitive inhibition assays against fungal cytochrome P450 enzymes (e.g., CYP51) can identify molecular targets. Confocal microscopy may visualize cellular uptake differences between active/inactive analogs.

Q. What computational approaches validate the three-dimensional architecture of tert-butyl carbamate derivatives in crystallographic studies?

- Methodological Answer : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict bond angles and torsional conformations, which align with X-ray data (e.g., C–C bond lengths of 1.494 Å in ) . Molecular docking simulations assess binding affinities to biological targets, such as fungal enzymes, using software like AutoDock Vina .

Safety and Data Integrity

Q. How should researchers handle safety considerations when working with tert-butyl carbamate derivatives in laboratory settings?

- Methodological Answer : Follow GHS guidelines for corrosive/irritant compounds (e.g., wear nitrile gloves, safety goggles). emphasizes avoiding inhalation and skin contact for imidazole-containing derivatives . Store intermediates under nitrogen at –20°C to prevent hydrolysis .

Q. How do researchers address batch-to-batch variability in tert-butyl carbamate synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.